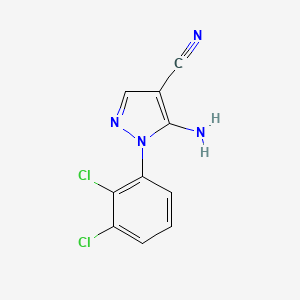

5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile

CAS No.: 73594-95-3

Cat. No.: VC8134038

Molecular Formula: C10H6Cl2N4

Molecular Weight: 253.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73594-95-3 |

|---|---|

| Molecular Formula | C10H6Cl2N4 |

| Molecular Weight | 253.08 g/mol |

| IUPAC Name | 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C10H6Cl2N4/c11-7-2-1-3-8(9(7)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |

| Standard InChI Key | DZCJVPWQVLPDAS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)N2C(=C(C=N2)C#N)N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)N2C(=C(C=N2)C#N)N |

Introduction

Key Findings

5-Amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with a pyrazole core substituted by an amino group, cyano group, and 2,3-dichlorophenyl ring. Its synthesis involves Michael-type addition and cyclization reactions, yielding regiospecific products under mild conditions. Characterized by NMR, MS, and chromatographic methods, this compound exhibits potential in agrochemical and pharmaceutical applications due to its structural versatility and reactivity.

Chemical Identity and Structural Features

Molecular Formula:

Molecular Weight: 253.08 g/mol

CAS Number: 58791-83-6

IUPAC Name: 5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carbonitrile

The compound features a pyrazole ring with:

-

Amino group (-NH) at position 5.

-

Cyano group (-CN) at position 4.

-

2,3-Dichlorophenyl group at position 1.

The chlorine atoms at the 2- and 3-positions of the phenyl ring introduce steric and electronic effects, influencing reactivity and intermolecular interactions .

Synthesis and Reaction Mechanism

Synthetic Route

The compound is synthesized via a one-step reaction between (ethoxymethylene)malononitrile and 2,3-dichlorophenylhydrazine under reflux in ethanol or trifluoroethanol :

Procedure:

-

Hydrazine neutralization (if using hydrochloride salts) with triethylamine at 0°C.

-

Cyclization: Reflux for 4–6 hours under nitrogen.

-

Purification: Column chromatography (hexane/ethyl acetate gradient).

Yield: 47–67% (similar to dichlorophenyl analogs) .

Reaction Mechanism

The reaction proceeds via:

-

Michael addition of the hydrazine’s amino group to the β-carbon of (ethoxymethylene)malononitrile.

Physicochemical Properties

Spectroscopic Characterization

NMR Data

-

NMR (CDCl, 300 MHz):

-

NMR:

Mass Spectrometry

Applications and Biological Activity

Pharmaceutical Relevance

-

Anticancer Activity: Dichlorophenyl pyrazoles exhibit cytotoxicity (e.g., IC <10 µM against NCI-H23 cells) via tubulin inhibition.

-

Anti-inflammatory Activity: Pyrazole cores modulate COX-2 and LOX pathways .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | Wear gloves and protective clothing |

| H319: Eye irritation | Use safety goggles |

| H335: Respiratory irritation | Use fume hood |

Storage: Room temperature, inert atmosphere .

Comparative Analysis with Analogous Compounds

| Compound | Molecular Weight | Melting Point (°C) | Key Differences |

|---|---|---|---|

| 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | 253.08 | 163.5–164.8 | Chlorine substitution pattern |

| 5-Amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile | 253.08 | 149–153 | Steric hindrance at 2,6-positions |

| 5-Amino-3-methyl-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile | 267.11 | 156–158 | Methyl group enhances lipophilicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume